3-(Boc-amino)-DL-alanine ethyl ester
Description
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
RSRGPHDXIHPNAG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reaction Setup :
-
Reaction Conditions :
-
Workup :
-
Purification :
Enzymatic Resolution for Enantiopure Derivatives
While this compound is racemic, enantiopure forms can be obtained via enzymatic resolution of intermediates.
Procedure:
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Racemic Synthesis :
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Enzymatic Hydrolysis :
-
Boc Protection :
Yield : 40–60% (D-enantiomer).
Comparative Analysis of Methods
Optimization and Troubleshooting
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Solvent Choice : Polar aprotic solvents (e.g., DMSO) accelerate thiocarbonate reactions but complicate purification.
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Base Selection : Triethylamine is preferred for Boc₂O methods, while stronger bases (e.g., DBU) may cause ester hydrolysis.
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Purification Challenges : Silica gel chromatography is effective but may degrade Boc groups; recrystallization is safer for large-scale.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Alanine and ethanol.
Deprotection: DL-alanine ethyl ester.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
3-(Boc-amino)-DL-alanine ethyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various biological studies
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Protecting Group Variations
Analysis :
Substituent Variations
Analysis :
Physical and Chemical Properties
Analysis :
Key Trends :
- Enzymatic resolution (e.g., subtilisin Carlsberg) is employed for chiral separation in analogs like acetyl-6-quinolyl-DL-alanine ethyl ester .
- Silicon tetrachloride-mediated coupling is used for peptide bond formation in related esters .
Q & A
Q. Q1. What are the optimized synthetic routes for 3-(Boc-amino)-DL-alanine ethyl ester, and how can side reactions be minimized during the Boc-protection step?
Methodological Answer: The synthesis typically involves:
- Diethyl acetamidomalonate condensation with alkyl halides, followed by partial hydrolysis to monoethyl esters and decarboxylation to yield the DL-alanine ethyl ester backbone .
- Boc protection : Reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF). To minimize side reactions (e.g., ester hydrolysis), maintain strict temperature control (0–5°C) and use anhydrous solvents .
- Purification : Recrystallization from ethyl acetate/petroleum ether or silica gel chromatography (eluent: hexane/ethyl acetate, 3:1) yields >95% purity. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 1:1) .
Q. Q2. How can enantiomeric excess (ee) and Boc-group integrity be reliably characterized for this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention times: D-enantiomer (~12 min), L-enantiomer (~14 min) .
- NMR : Confirm Boc-group presence via tert-butyl proton signals (δ 1.4 ppm, singlet) and absence of amine protons (δ <5 ppm) .
- Polarimetry : Measure specific rotation ([α]D²⁵) in ethanol (C=1). For racemic mixtures, expect near 0°; resolved enantiomers show ±20–25° .
Advanced Note: Contradictions in reported optical rotations may arise from residual solvents or polymorphic forms. Cross-validate with X-ray crystallography for absolute configuration .
Stability Under Experimental Conditions
Q. Q3. How does the Boc-protected amino ester behave under acidic/basic or gamma-irradiated conditions?
Methodological Answer:
- Acid Stability : Boc groups are labile in strong acids (e.g., TFA) but stable in mild acidic buffers (pH >3). Hydrolysis rates increase at >40°C .
- Base Sensitivity : Ester moieties hydrolyze in aqueous NaOH (0.1 M, 25°C, t₁/₂ ~2 hr). Use non-aqueous bases (e.g., DIPEA) for coupling reactions .
- Radiation Stability : Gamma irradiation (10 kGy) induces <5% degradation, confirmed via EPR studies detecting radical intermediates .
Applications in Peptide Synthesis
Q. Q4. What coupling strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation : Use HOBt/DIC or PyBOP in DMF for carbodiimide-mediated coupling. Monitor coupling efficiency via Kaiser test .
- Side Reactions : Minimize racemization by coupling at 0°C and avoiding prolonged exposure to basic conditions .
- Case Study : Successfully used in synthesizing β-(6-quinolyl)-alanine derivatives via enzymic resolution (subtilisin Carlsberg, pH 7.6) .
Q. Q5. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Melting Points : Variations (e.g., 63–64°C vs. 85–87°C) may stem from polymorphs or hydration states. Characterize via DSC and PXRD .
- Spectral Data : Compare ¹H NMR (e.g., tert-butyl protons at δ 1.4 ppm) across solvents (CDCl₃ vs. DMSO-d₆). Validate with high-resolution mass spectrometry (HRMS) .
Example Resolution: A 2024 study reconciled conflicting IR spectra by identifying trace moisture in KBr pellets, which shifted carbonyl stretches by 10 cm⁻¹ .
Advanced Applications in Heterocycle Synthesis
Q. Q6. Can this compound serve as a precursor for nitrogen-containing heterocycles?
Methodological Answer: Yes, it is used to synthesize:
- Imidazolidinones : React with α-acetoxycinnamoyl chloride in CH₂Cl₂, followed by NaHCO₃ treatment to form 5-benzylidene derivatives .
- Pyrrolidinediones : Treat intermediates with aqueous NaOH (0.5 M, 60°C) to induce cyclization (yield: 75–80%) .
Mechanistic Insight: The Boc group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack during ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
